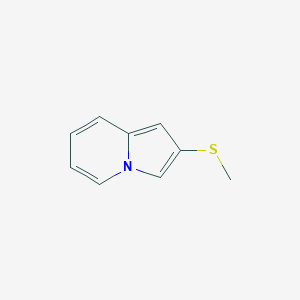

2-(Methylthio)indolizine

Description

Overview of Nitrogen-Bridged Heterocyclic Systems

Nitrogen-bridged heterocyclic systems are a class of organic compounds characterized by the presence of a nitrogen atom at a bridgehead position, connecting two rings. rsc.org This structural motif is a key feature in a multitude of natural products and has been identified as a crucial element for the biological activity of many of these compounds. rsc.org In fact, a significant percentage of FDA-approved drugs contain at least one nitrogen atom, highlighting the importance of these systems in medicinal chemistry. rsc.orgnih.gov

These systems are diverse, ranging from simple bicyclic structures to more complex polycyclic arrangements. rsc.org The presence of the bridgehead nitrogen atom imparts unique conformational constraints and electronic properties to the molecule. le.ac.uk The geometry around the nitrogen atom can influence its basicity and reactivity. le.ac.uk The synthesis of these complex structures often involves specialized strategies, such as SN2 reactions and palladium-catalyzed procedures. rsc.org

Historical Perspectives on Indolizine (B1195054) Scaffold Development

The history of indolizine chemistry dates back to 1890 when the parent base was first named "pyrindole". jbclinpharm.org However, it was not until 1912 that Scholtz accomplished the first synthesis of the indolizine scaffold. jbclinpharm.orgresearchgate.net Initially known as pyrrocoline, the structure was confirmed by Diels and Alder through catalytic reduction. jbclinpharm.org

Early synthetic methods, such as the Scholtz synthesis which involved treating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, were often harsh and low-yielding. jbclinpharm.org Over the years, more refined and efficient synthetic strategies have been developed. These include the Chichibabin reaction, 1,3-dipolar cycloadditions, and 1,5-dipolar cycloadditions. jbclinpharm.orgderpharmachemica.comrsc.org The development of methods starting from either pyridine (B92270) derivatives or substituted pyrroles has significantly expanded the accessibility and diversity of indolizine compounds. rsc.org

Significance of the Indolizine Core in Contemporary Chemical Research

The indolizine core, an isomer of the more widely known indole (B1671886), is a privileged scaffold in modern organic synthesis and medicinal chemistry. derpharmachemica.comscispace.comderpharmachemica.com Its π-electron-rich architecture, planarity, and fluorescence properties make it a versatile platform for the development of new materials and biologically active compounds. derpharmachemica.comchim.it

Indolizine derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netderpharmachemica.comscispace.comderpharmachemica.com The structural similarity to indole has prompted speculation that indolizine analogs of biologically important indoles could exhibit potent physiological activities. scispace.com Furthermore, the unique electronic structure of the indolizine nucleus makes it a valuable component in the design of fluorescent probes and organic sensitizers for dye-sensitized solar cells. chim.it The continuous development of novel synthetic methodologies, including cascade reactions and C-H functionalization, further underscores the ongoing importance of the indolizine scaffold in chemical research. derpharmachemica.comresearchgate.net

Unique Aspects of 2-(Methylthio)indolizine in the Indolizine Family

The introduction of a methylthio group at the 2-position of the indolizine core imparts distinct chemical properties to the molecule. This substituent can influence the electron density distribution within the heterocyclic system, potentially modulating its reactivity and biological interactions. The sulfur atom in the methylthio group can also participate in non-covalent interactions, which can affect the compound's conformation and binding to biological targets. clockss.org

The synthesis of this compound derivatives often requires specific synthetic strategies. One developed method involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides, providing a direct route to this class of compounds. rsc.org The presence of the methylthio group also offers a handle for further chemical modifications, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can lead to derivatives with altered properties.

Interactive Data Table: Properties of Indolizine and Related Compounds

| Compound Name | Molecular Formula | Key Structural Features | Noteworthy Properties |

| Indolizine | C₈H₇N | Bicyclic, nitrogen-bridged | Parent aromatic system, fluorescent derpharmachemica.comderpharmachemica.com |

| Indole | C₈H₇N | Bicyclic, fused pyrrole (B145914) and benzene (B151609) rings | Isomeric with indolizine, widespread in nature scispace.com |

| This compound | C₉H₉NS | Indolizine core with a methylthio group at C2 | Subject of this article, unique electronic and chemical properties rsc.org |

| Pyrrolizidine | C₇H₁₃N | Bicyclic, nitrogen-bridged, saturated | Core of many alkaloids rsc.org |

| Quinolizidine | C₉H₁₇N | Bicyclic, nitrogen-bridged, saturated | Core of various natural products rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-9-6-8-4-2-3-5-10(8)7-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMJJRGMGHDVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN2C=CC=CC2=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylthio Indolizine and Its Derivatives

Strategic Approaches to the Core Indolizine (B1195054) Ring System

The synthesis of the indolizine scaffold, a privileged N-fused heterocyclic motif, has been a subject of extensive research. jbclinpharm.orgrsc.org Key strategies for its construction include condensation reactions, transition-metal-catalyzed cycloisomerizations, and cycloaddition reactions. nsf.gov Among these, 1,3-dipolar cycloaddition and radical cyclization/cross-coupling approaches have emerged as particularly powerful and versatile for creating substituted indolizines. nih.govnih.govrsc.org These methods offer distinct advantages in terms of efficiency, regioselectivity, and the ability to introduce a variety of functional groups onto the bicyclic core.

1,3-Dipolar Cycloaddition Reactions

One of the most prominent and widely utilized methods for constructing the indolizine ring system is the 1,3-dipolar cycloaddition reaction. jbclinpharm.orgwikipedia.org This reaction typically involves the interaction of a 1,3-dipole, such as a pyridinium (B92312) ylide, with a dipolarophile, which is usually an electron-deficient alkene or alkyne, to form a five-membered ring. wikipedia.orgorganic-chemistry.org The subsequent aromatization of the initial cycloadduct yields the stable indolizine core.

Pyridinium ylides are key intermediates in the 1,3-dipolar cycloaddition route to indolizines. researchgate.netorganic-chemistry.org These ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. organic-chemistry.org The pyridinium salt precursors are readily prepared by the N-alkylation of pyridine (B92270) with an α-halo carbonyl compound or other activated halide. The choice of the activating group on the methylene (B1212753) carbon of the pyridinium salt is crucial as it stabilizes the negative charge in the resulting ylide. Common activating groups include esters, ketones, and cyano groups. The base, such as triethylamine (B128534) or sodium hydride, deprotonates the carbon atom adjacent to the pyridinium nitrogen, forming the reactive pyridinium ylide dipole. researchgate.net

The reactivity of the pyridinium ylide in a 1,3-dipolar cycloaddition is highly dependent on the nature of the dipolarophile. wikipedia.org Electron-deficient alkenes and alkynes are particularly effective reaction partners due to the favorable frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. mdpi.com The presence of electron-withdrawing groups (EWGs) on the alkene or alkyne, such as esters, ketones, nitriles, or nitro groups, lowers the energy of the LUMO, accelerating the cycloaddition reaction. organic-chemistry.org This strategy not only facilitates the reaction but also allows for the introduction of diverse substituents onto the five-membered ring of the resulting indolizine.

To specifically introduce a methylthio group at the 2-position of the indolizine ring, specialized dipolarophiles are employed. A notable example is the use of α-oxoketene dithioacetals or similar reagents like 1,1-bis(methylthio)-2-nitroethylene. researchgate.netasianpubs.orgresearchgate.net In a one-pot, three-component reaction, pyridinium ylides, generated in situ, react with 1,1-bis(methylthio)-2-nitroethylene. This reaction proceeds via a [3+2] cycloaddition, followed by the elimination of nitrous acid and a methylthio group to afford the 2-(methylthio)indolizine derivative. researchgate.net This method provides a direct and efficient route to the target compound. For instance, Shanmugam and co-authors reported the synthesis of indolizines with a methylsulfanyl group at the 2-position through a NaH-promoted reaction of in situ generated pyridinium ylides with α-oxoketene dithioacetals. researchgate.net

Radical Cyclization and Cross-Coupling Approaches

Recent advancements in synthetic organic chemistry have highlighted the utility of radical-mediated reactions for the construction of complex heterocyclic systems. nih.govrsc.org These methods often proceed under mild conditions and exhibit high functional group tolerance. For indolizine synthesis, radical cyclization and cross-coupling strategies provide an alternative and powerful avenue, enabling the formation of unique substitution patterns. nih.gov

A novel and direct approach to methylthio-substituted indolizines involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. researchgate.netrsc.orgrsc.org This methodology provides a straightforward pathway to structurally diverse 1,2,3-trisubstituted indolizines. rsc.org In this process, sulfoxonium ylides serve as a source of both a carbene equivalent and a methylthio group. rsc.orgrsc.org The reaction is believed to proceed through a sequence involving C-H activation, tautomerism, radical transfer, disproportionation, and demethylation, ultimately leading to the formation of the this compound product. rsc.org This route is significant as it reveals an unusual reaction pathway for sulfoxonium ylides where the dimethyl sulfoxide (B87167) (DMSO) group is not lost. rsc.org The reaction accommodates a range of substituents on both the pyridin-2-yl acetate (B1210297) and the sulfoxonium ylide, demonstrating its versatility. rsc.org

| Entry | Pyridyl Ester | Sulfoxonium Ylide | Product | Yield (%) |

| 1 | Methyl 2-(pyridin-2-yl)acetate | Dimethylsulfoxonium methylide | Methyl 2-(methylthio)-3-phenylindolizine-1-carboxylate | 56 |

| 2 | Ethyl 2-(pyridin-2-yl)acetate | Dimethylsulfoxonium methylide | Ethyl 2-(methylthio)-3-phenylindolizine-1-carboxylate | 52 |

| 3 | 2-(Pyridin-2-yl)acetonitrile | Dimethylsulfoxonium methylide | 2-(Methylthio)-3-phenylindolizine-1-carbonitrile | 48 |

| 4 | Methyl 2-(pyridin-2-yl)acetate | Phenyl(dimethylsulforanediyl)methanone | Methyl 3-benzoyl-2-(methylthio)indolizine-1-carboxylate | 65 |

| 5 | Methyl 2-(pyridin-2-yl)acetate | (4-Chlorophenyl)(dimethylsulforanediyl)methanone | Methyl 3-(4-chlorobenzoyl)-2-(methylthio)indolizine-1-carboxylate | 61 |

| 6 | Methyl 2-(pyridin-2-yl)acetate | (4-Bromophenyl)(dimethylsulforanediyl)methanone | Methyl 3-(4-bromobenzoyl)-2-(methylthio)indolizine-1-carboxylate | 63 |

| 7 | Methyl 2-(pyridin-2-yl)acetate | (4-Fluorophenyl)(dimethylsulforanediyl)methanone | Methyl 3-(4-fluorobenzoyl)-2-(methylthio)indolizine-1-carboxylate | 58 |

Table 1: Substrate Scope for the Synthesis of this compound Derivatives via Radical Cross-Coupling/Cyclization. Data sourced from Su, K., et al. (2021). rsc.org

Copper-Catalyzed Cyclization Strategies

Copper catalysis has emerged as a powerful tool in the synthesis of indolizine derivatives, offering efficient and selective transformations. While direct copper-catalyzed syntheses explicitly targeting this compound are not extensively documented, several strategies for functionalized indolizines can be adapted for this purpose. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the bicyclic indolizine core.

One notable copper-catalyzed approach involves the cycloisomerization of appropriately substituted alkynes. For instance, the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides a route to C-1 oxygenated indolizines. organic-chemistry.org This type of strategy could potentially be adapted by utilizing a substrate bearing a methylthio group at the appropriate position on the alkyne chain.

Another versatile copper-catalyzed method is the oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes. organic-chemistry.org This reaction provides a direct and atom-economical pathway to substituted indolizines. By selecting a terminal alkene containing a methylthio group, this method could theoretically be employed to generate this compound derivatives.

Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of diverse indolizine structures. ynu.edu.cn An efficient synthesis of indolizine derivatives from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions involves a copper-catalyzed bromination, followed by a 1,3-dipolar cycloaddition and subsequent oxidative decarboxylation and aromatization. organic-chemistry.org The versatility of this approach allows for the incorporation of a methylthio substituent through the appropriate choice of starting materials. A novel copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes has also been developed, providing access to a variety of bisubstituted indolizine derivatives. rsc.org

A base-controlled copper-catalyzed tandem cyclization/alkynylation of propargylic amines offers rapid access to functionalized indolizine derivatives under mild conditions. nih.gov The reaction proceeds via a 5-endo-dig aminocupration, followed by coupling with an alkynyl bromide. nih.gov This methodology could potentially be tailored to introduce a methylthio group.

Cascade and Multicomponent Reactions (MCRs)

Cascade and multicomponent reactions represent highly efficient strategies for the synthesis of complex molecules like this compound from simple precursors in a single operation. These reactions minimize waste and improve operational efficiency by combining multiple bond-forming events in a sequential manner.

Michael/SN2/Aromatization Cascade Processes

A notable metal-free domino reaction for the synthesis of functionalized indolizines involves a Michael/SN2/aromatization cascade between 2-pyridylacetates and bromonitroolefins. acs.org This methodology is characterized by its broad substrate scope, allowing for the synthesis of a wide range of indolizine derivatives with moderate to excellent yields. acs.org The reaction is initiated by a Michael addition of the 2-pyridylacetate (B8455688) to the bromonitroolefin, followed by an intramolecular SN2 reaction and subsequent aromatization to afford the indolizine core. acs.org The introduction of a methylthio group could be envisioned by using appropriately substituted starting materials.

| Entry | 2-Alkylazaarene | Bromonitroolefin | Yield (%) |

| 1 | Methyl 2-(pyridin-2-yl)acetate | (E)-(2-bromo-2-nitrovinyl)benzene | 92 |

| 2 | Ethyl 2-(pyridin-2-yl)acetate | (E)-1-(2-bromo-2-nitrovinyl)-4-chlorobenzene | 88 |

| 3 | tert-Butyl 2-(pyridin-2-yl)acetate | (E)-1-(2-bromo-2-nitrovinyl)-4-fluorobenzene | 85 |

Table 1: Examples of Michael/SN2/Aromatization Cascade for Indolizine Synthesis acs.org

One-Pot Multicomponent Transformations for Densely Functionalized Indolizines

One-pot multicomponent reactions (MCRs) are highly convergent and atom-economical processes for the synthesis of complex molecular architectures. A novel approach for the synthesis of indolizines has been developed from 2-(pyridin-2-yl)acetates, ynals, and thiols. nih.gov This MCR proceeds under solvent- and metal-free conditions, offering a straightforward route to construct indolizines with a thioether linkage. nih.gov This method is particularly relevant for the synthesis of 2-(alkylthio)indolizine derivatives.

Another significant MCR involves a Tf2O-mediated cascade reaction of pyridyl-enaminones with thiophenols or thioalcohols. nih.gov This metal-free approach allows for the synthesis of diverse electron-rich indolizine derivatives in high yields through the simultaneous construction of C-N and C-S bonds. nih.gov This strategy is highly regioselective and proceeds under mild reaction conditions. nih.gov

| Entry | Pyridyl-enaminone | Thiol | Yield (%) |

| 1 | (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Benzenethiol | 94 |

| 2 | (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | 4-Methylbenzenethiol | 92 |

| 3 | (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Methanethiol | 85 |

Table 2: Tf2O-Mediated Cascade Reaction for Thio-substituted Indolizines nih.gov

Other Cyclization and Annulation Protocols

Beyond copper-catalyzed and cascade reactions, a range of other cyclization and annulation protocols have been developed for the synthesis of the indolizine framework, some of which are amenable to the introduction of a methylthio group.

Base-Promoted and Catalyst-Free Synthetic Pathways

Base-promoted synthetic strategies offer an alternative to metal-catalyzed reactions. For example, the synthesis of 2-azaaryl indolines has been achieved through a tandem cyclization promoted by a strong base, involving a selective SN2 substitution followed by an intramolecular SNAr reaction. rsc.org While this method leads to indolines, it highlights the utility of base-promoted cyclizations in constructing related heterocyclic systems. The reaction of N-alkylpyridinium derivatives with acetylenes in the presence of a base is a known route to indolizines, although yields can be low without strongly electron-withdrawing substituents. researchgate.net

Catalyst-free annulation reactions have also been reported. For instance, the reaction of 2-pyridylacetates and ynals under molecular oxygen can produce 3-acylated indolizines in very good yields. researchgate.net This approach is notable for its wide functional group tolerance.

Photochemical Routes to Indolizine Derivatives

Photochemical methods provide a unique, catalyst-free approach to the synthesis of indolizine derivatives. The irradiation of 2-benzoyl-N-benzylpyridinium derivatives in the presence of dimethyl acetylenedicarboxylate (B1228247) (DMAD) can yield indolizine derivatives. researchgate.net This photochemical route offers a complementary strategy to ground-state reactions and can be advantageous in certain synthetic contexts. researchgate.net The applicability of this method to the synthesis of this compound would depend on the stability of the methylthio group under photochemical conditions and the availability of suitably substituted starting materials.

Functionalization and Derivatization at Specific Positions of this compound

The strategic placement of functional groups on the this compound framework allows for the synthesis of a wide array of derivatives with tailored properties. Key to this is the ability to introduce the methylthio group and subsequently modify it.

S-Alkylation of Thioindolizine Intermediates

The introduction of a methylthio group at the C2 position of the indolizine ring is commonly achieved through the S-alkylation of an indolizine-2-thiol or its tautomeric form, indolizine-2(3H)-thione. This nucleophilic substitution reaction provides a direct pathway to 2-(alkylthio)indolizines.

While a definitive, detailed procedure for the S-methylation of indolizine-2-thione is not extensively documented in readily available literature, the synthesis of related methylthio-substituted indolizines has been reported through alternative routes, such as the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. This method offers a straightforward approach to a variety of 1,2,3-trisubstituted indolizines bearing a methylthio group.

General principles of S-alkylation of heterocyclic thiols suggest that the reaction would typically proceed by treating the indolizine-2-thione intermediate with a methylating agent, such as methyl iodide, in the presence of a base. The base serves to deprotonate the thiol, generating a more nucleophilic thiolate anion that readily attacks the electrophilic methyl group of the alkylating agent.

Table 1: General Conditions for S-Alkylation of Heterocyclic Thiols

| Parameter | Description |

| Substrate | Indolizine-2-thiol / Indolizine-2(3H)-thione |

| Alkylation Agent | Methyl iodide, Dimethyl sulfate |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Triethylamine (Et3N) |

| Solvent | Dimethylformamide (DMF), Acetonitrile (CH3CN), Tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux |

This table presents generalized conditions based on common organic synthesis practices for S-alkylation and may require optimization for the specific synthesis of this compound.

Modification and Transformation of the Methylthio Moiety

The 2-methylthio group in indolizine derivatives is not merely a static substituent but can be further transformed, providing access to a wider range of functionalized indolizines. Key transformations include oxidation and desulfurization.

Oxidation: The sulfur atom of the methylthio group can be oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation alters the electronic properties and steric bulk of the substituent at the C2 position. The oxidation of sulfides to sulfoxides can be achieved using a variety of oxidizing agents, with careful control of reaction conditions often necessary to prevent over-oxidation to the sulfone. Further oxidation of the sulfoxide yields the sulfone. Common oxidizing agents for these transformations include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The resulting 2-(methylsulfinyl)indolizine and 2-(methylsulfonyl)indolizine compounds can serve as precursors for further synthetic manipulations, as the sulfinyl and sulfonyl groups can act as leaving groups in nucleophilic substitution reactions.

Desulfurization: The methylthio group can be reductively cleaved from the indolizine ring, a process known as desulfurization. This reaction is a valuable tool for accessing indolizines that are unsubstituted at the C2 position from their 2-methylthio precursors. A widely used reagent for this transformation is Raney nickel, a form of finely powdered nickel catalyst saturated with hydrogen. organicreactions.orgorganic-chemistry.org The reaction typically involves heating the this compound derivative with an excess of Raney nickel in a suitable solvent, such as ethanol. This process results in the hydrogenolysis of the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom. The desulfurization of 2-MeS-7-NMe2-indolizine has been documented as a step in the synthesis of cyclazine derivatives. nih.gov

Table 2: Common Transformations of the 2-Methylthio Group in Heterocyclic Compounds

| Transformation | Reagents and Conditions | Product |

| Oxidation to Sulfoxide | m-CPBA (1 equivalent), CH2Cl2, 0 °C to rt | 2-(Methylsulfinyl)indolizine |

| Oxidation to Sulfone | m-CPBA (2+ equivalents), CH2Cl2, rt to reflux | 2-(Methylsulfonyl)indolizine |

| Desulfurization | Raney Nickel, Ethanol, reflux | 2-Unsubstituted Indolizine |

The conditions presented are general and may require optimization for specific this compound derivatives.

Spectroscopic and Crystallographic Characterization of 2 Methylthio Indolizine Structures

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-(methylthio)indolizine, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm its elemental composition.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. nist.gov This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides valuable structural clues. arkat-usa.org For this compound, plausible fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the methylthio group.

Cleavage of the C-S bond to lose the entire thio radical (•SH) or a thiomethyl radical (•SCH₃).

Fission of the indolizine (B1195054) ring system.

The observed fragmentation pattern serves as a molecular fingerprint that helps to confirm the identity of the compound.

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of the crystal structure of a this compound derivative would reveal:

The precise geometry of the indolizine core.

The bond lengths and angles associated with the methylthio substituent, including the C2-S and S-CH₃ bond distances.

The conformation of the methylthio group relative to the indolizine plane.

Intermolecular interactions, such as π-π stacking or hydrogen bonds, which dictate how the molecules pack together in the crystal lattice.

This detailed architectural information is crucial for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.com While the IR spectrum of this compound would be complex, particularly in the fingerprint region (below 1500 cm⁻¹), several characteristic absorption bands can be identified. ieeesem.com

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in -SCH₃) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | ~1300 - 1360 |

| C-H | Out-of-plane bending | 700 - 900 |

Note: These are general ranges for the specified functional groups. vscht.czopenstax.orglibretexts.org

The spectrum would feature C-H stretching vibrations from both the aromatic indolizine ring and the aliphatic methyl group. openstax.org The stretching vibrations of the C=C and C-N bonds within the heterocyclic rings would appear in the 1300-1600 cm⁻¹ region. Strong bands in the 700-900 cm⁻¹ range, resulting from C-H out-of-plane bending, can sometimes provide information about the substitution pattern on the pyridine (B92270) ring. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to investigate the electronic transitions within molecules. For aromatic heterocyclic compounds such as indolizine and its derivatives, this method provides valuable insights into the π-electron system and the effects of various substituents on the molecule's electronic structure. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state, with the wavelengths of absorption corresponding to the energy differences between these states.

While specific experimental UV-Vis absorption data for this compound is not extensively detailed in publicly available literature, its electronic absorption characteristics can be predicted based on the well-documented spectrum of the parent indolizine core and the known electronic effects of the methylthio substituent.

The indolizine ring system is an aromatic, π-excessive heterocycle, and its UV-Vis spectrum is characterized by distinct absorption bands arising from π→π* electronic transitions. mdpi.com The parent compound, indolizine, displays a complex absorption spectrum with several maxima, indicative of the transitions within its bicyclic aromatic structure. nist.gov

The introduction of a methylthio (-SMe) group at the 2-position of the indolizine ring is expected to significantly influence its electronic absorption properties. The sulfur atom of the methylthio group possesses non-bonding electron pairs that can be delocalized into the aromatic π-system. This participation of the sulfur lone pairs extends the conjugation of the chromophore. Such an extension of conjugation, a phenomenon known as a bathochromic or "red" shift, typically lowers the energy required for electronic transitions. Consequently, this compound is anticipated to exhibit absorption maxima at longer wavelengths compared to the unsubstituted indolizine. Furthermore, this substitution may also lead to a hyperchromic effect, which is an increase in the molar absorptivity (ε), reflecting a higher probability of the electronic transition.

For comparative purposes, the electronic absorption data for the parent indolizine is provided below. These values serve as a baseline for understanding the electronic structure from which the properties of substituted derivatives like this compound can be inferred.

| Compound | Solvent | λmax [nm] (log ε) | Reference |

|---|---|---|---|

| Indolizine | Not Specified | ~280 (3.75), ~340 (3.5) | nist.gov |

Reactivity and Mechanistic Pathways of 2 Methylthio Indolizine

Electrophilic Aromatic Substitution (EAS) on the Indolizine (B1195054) Ring System

Indolizines readily undergo electrophilic substitution, with the five-membered pyrrole-like ring being significantly more reactive than the six-membered pyridine-like ring. The position of attack is governed by the electron density of the carbon atoms, which is highest at the C-3 position, followed by the C-1 position chim.it.

The 2-(methylthio) group, containing a sulfur atom with lone pairs of electrons, acts as an electron-donating group through resonance. In electrophilic aromatic substitution reactions, such groups typically activate the ring and direct incoming electrophiles to positions ortho and para to themselves. By analogy within the indolizine system, the 2-methylthio group is expected to direct electrophilic attack preferentially to the adjacent C-1 and C-3 positions.

While specific studies on the Vilsmeier-Haack or Friedel-Crafts reactions of 2-(methylthio)indolizine are not extensively detailed in the available literature, the general principles of electrophilic substitution on substituted indolizines suggest that reactions would occur at the C-1 or C-3 positions. For instance, the Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, proceeding through an electrophilic iminium salt wikipedia.orgijpcbs.comorganic-chemistry.org. Given the electron-rich nature of the indolizine C-1 and C-3 positions, further activated by the 2-methylthio group, formylation would be anticipated at one of these sites.

NMR studies have demonstrated that the C-3 position is the most basic site of the indolizine heterocycle and is preferentially protonated under acidic conditions chim.it. This is attributed to the high electron density at this carbon, which allows for the formation of a stable cation upon protonation. The presence of the electron-donating 2-methylthio group is expected to further stabilize the positive charge at the C-3 position, reinforcing it as the primary site of protonation. Consequently, in electrophilic substitution reactions that proceed via an initial protonation step or under strongly acidic conditions, the electrophile is most likely to attack the C-3 position, and if sterically hindered, the C-1 position.

Direct nitration of this compound has not been specifically documented. However, the nitration of analogous 2-substituted indolizines provides insight into the expected reactivity. For example, the nitration of 2-phenylindolizine yields different products depending on the reaction conditions chim.it. Treatment with nitric acid alone can lead to the formation of 1,3-dinitro-2-phenylindolizine in low yields, indicating that both the C-1 and C-3 positions are susceptible to attack chim.it. When a stronger nitrating mixture like HNO₃/H₂SO₄ is used, substitution occurs on the phenyl ring, producing 2-(4-nitrophenyl)indolizine chim.it.

Based on this precedent, the nitration of this compound would likely proceed at the C-1 and/or C-3 positions under suitable conditions. The 2-methylthio group would activate these positions, making them the preferred sites for the electrophilic attack by the nitronium ion (NO₂⁺). The choice of nitrating agent and reaction conditions would be crucial in controlling the selectivity and avoiding potential oxidation of the sulfur atom.

Cycloaddition and Annulation Reactions Involving the Indolizine Core

The π-electron system of indolizine can participate as an 8π component in cycloaddition reactions, a characteristic that sets it apart from its isomer, indole (B1671886) chim.itmdpi.com. This reactivity is a cornerstone for the synthesis of complex polycyclic systems.

The [8+2] cycloaddition reaction between indolizines and electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a primary method for synthesizing the cycl[3.2.2]azine ring system mdpi.comclockss.org. This compound derivatives have been shown to be effective substrates in these transformations.

Research has demonstrated that various 2-methylthioindolizine derivatives readily undergo [8+2] cycloaddition with DMAD to yield the corresponding cyclazine structures. These reactions often proceed by heating the reactants in a suitable solvent, sometimes in the presence of a catalyst like palladium on carbon (Pd/C) to facilitate the final aromatization step through dehydrogenation mdpi.com.

For example, 2-MeS-3-COOR and 2-MeS-7-NMe₂-indolizine derivatives have been successfully converted to their respective cyclazines nih.gov. The methylthio group can be retained in the final product or can be removed via desulfurization prior to the cycloaddition to yield unsubstituted cyclazines mdpi.comnih.gov.

| Indolizine Reactant | Dienophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylthioindolizine-1-carbonitriles | Dimethyl acetylenedicarboxylate (DMAD) | Heating in toluene with Pd/C | Corresponding [2.2.3]cyclazines | Good | clockss.org |

| 2-MeS-3-COOR derivatives (after hydrolysis/decarboxylation) | Dimethyl acetylenedicarboxylate (DMAD) | Heating in solvent | Substituted cyclazines | Not specified | nih.gov |

| 2-MeS-7-NMe₂-indolizine (after desulfurization) | Dimethyl acetylenedicarboxylate (DMAD) | Heating in solvent | 7-NMe₂-cyclazine | Not specified | nih.gov |

While the direct participation of the this compound ring in [3+2] annulation reactions as a substrate is not well-documented, this type of reaction is fundamental to the synthesis of the indolizine scaffold itself. The 1,3-dipolar cycloaddition is a powerful method for constructing the five-membered ring of the indolizine system chim.it.

This synthetic approach typically involves the reaction of a pyridinium (B92312) ylide (a 1,3-dipole) with a suitable dipolarophile, such as an activated alkyne or alkene chim.it. The reaction proceeds via a concerted or stepwise mechanism to form a dihydropyrrolopyridine intermediate, which then aromatizes to the stable indolizine ring. This method allows for the introduction of a wide variety of substituents on both the five- and six-membered rings of the indolizine core, including the potential for synthesizing this compound precursors. For instance, the synthesis of various indolizines can be achieved from pyridinium salts and alkynes, which represents a key [3+2] annulation pathway chim.it.

Transformations and Interconversions of the Methylthio Moiety

The methylthio group at the 2-position of the indolizine core is a versatile functional handle that can be subjected to various chemical transformations. These reactions allow for the modification of the indolizine scaffold, enabling the synthesis of a diverse range of derivatives. Key transformations include the removal of the sulfur group (desulfurization), substitution reactions at the sulfur atom, and its influence on reactions at other parts of the molecule.

Desulfurization Reactions of 2-Methylthioindolizines

Desulfurization is a crucial reaction for removing sulfur-containing functional groups, and in the context of 2-methylthioindolizines, it provides a pathway to obtain indolizines with a hydrogen or other functionalities at the 2-position. This process typically involves the cleavage of the carbon-sulfur bond.

A common and effective method for the desulfurization of methylthio groups is the use of Raney nickel. organic-chemistry.org This catalytic system is widely employed for the reductive cleavage of C-S bonds. organic-chemistry.org The reaction of a this compound with Raney nickel would result in the formation of the corresponding indolizine, effectively replacing the SMe group with a hydrogen atom. Other reagents and catalytic systems have also been developed for desulfurization, offering broader functional group tolerance. For instance, molybdenum hexacarbonyl has been utilized for the desulfurization of various thiols and disulfides, a method that is not affected by steric hindrance and tolerates many functional groups. organic-chemistry.orgresearchgate.net More recent methods include catalytic reductive cleavage under ligandless conditions, which offers a high degree of chemoselectivity. organic-chemistry.org

Table 1: Selected Methods for Desulfurization

| Reagent/Catalyst | Description | Functional Group Tolerance |

|---|---|---|

| Raney Nickel | A classic reagent for reductive C-S bond cleavage. organic-chemistry.org | Can sometimes reduce other functional groups like C=C double bonds or cyano groups. researchgate.net |

| Molybdenum Hexacarbonyl | Mediates desulfurization of thiols and disulfides. organic-chemistry.orgresearchgate.net | High; tolerates esters, amides, cyano, pyridyl, and various halogen groups. researchgate.net |

| Ni/Zn System | Catalytic reductive cleavage of C-SMe bonds. organic-chemistry.org | Offers high chemoselectivity and a wide substrate scope. organic-chemistry.org |

Nucleophilic Displacement Reactions at the Sulfur Center

The sulfur atom in the methylthio group possesses nucleophilic character due to its lone pairs of electrons, but it can also be a site for nucleophilic attack under certain conditions, particularly if it is converted into a better leaving group.

The nucleophilicity of sulfur is generally greater than that of oxygen, which allows sulfides to react readily with alkyl halides to form ternary sulfonium salts. msu.edu For this compound, this would involve the reaction with an electrophile like methyl iodide to form a dimethylsulfonium salt. This salt is now activated for subsequent nucleophilic displacement reactions where the dimethyl sulfide acts as a leaving group.

Conversely, direct nucleophilic substitution at the sulfur atom of a sulfide is less common. More typically, displacement reactions occur at the carbon atom attached to the sulfur. However, reactions where various sulfur species act as nucleophiles are well-documented. Thiolate anions, for example, are excellent nucleophiles in SN2 reactions and can displace leaving groups on alkyl chains. msu.edunih.gov In reactions involving aromatic systems, anionic sulfur nucleophiles can displace groups like nitro groups in SNAr reactions. For this compound, a nucleophile could potentially attack the methyl group, leading to demethylation and the formation of an indolizine-2-thiolate anion, which could then be used in further synthetic steps.

Amidation Reactions of Indolizine Carboxylic Acids

Amide bond formation is a fundamental reaction in organic synthesis, often starting from a carboxylic acid and an amine. researchgate.net While not a direct transformation of the 2-methylthio moiety, this process is relevant for functionalized indolizine systems, such as those bearing a carboxylic acid group. The synthesis of amides from indolizine carboxylic acids allows for the introduction of a vast array of functionalities, which is particularly important in medicinal chemistry. asiaresearchnews.com

The direct thermal condensation of carboxylic acids and amines is possible but often requires high temperatures (>160 °C) to overcome the formation of a non-reactive ammonium salt. mdpi.com Therefore, modern amidation methods rely on the use of coupling agents or activators that convert the carboxylic acid into a more reactive species. researchgate.net

Common strategies include:

Activation of the Carboxylic Acid: Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to create an activated ester, which is then readily attacked by the amine. nih.govorganic-chemistry.org This method is highly efficient and can be completed in a few hours at room temperature. nih.gov

Catalytic Amidation: Boronic acid derivatives have emerged as effective catalysts for direct amidation at room temperature. organic-chemistry.org These catalysts are thought to proceed through an acylborate intermediate. organic-chemistry.org

Dehydrative Condensation: The reaction produces water as the only byproduct. mdpi.com The removal of water, for instance with molecular sieves or a Dean-Stark apparatus, can drive the equilibrium towards the amide product. mdpi.com

These methods can be applied to synthesize a wide variety of indolizine carboxamides from the corresponding indolizine carboxylic acids, accommodating a broad range of amine substrates, including primary, secondary, and functionalized amines. organic-chemistry.org

Photochemical and Electrochemical Reaction Pathways

Indolizine derivatives exhibit rich photochemical behavior due to their aromatic, electron-rich heterocyclic system. These reactions can lead to complex structural transformations and are often initiated by photoinduced electron transfer or reactions with photogenerated species like singlet oxygen.

Photooxygenation Mechanisms and Intermediates

The photooxygenation of substituted indolizines has been investigated to establish general reaction patterns and mechanisms. nih.gov These reactions typically proceed via a singlet oxygen mechanism, but the subsequent pathways and products are highly dependent on the solvent used. nih.gov

In methanol , the reaction is believed to proceed through a peroxidic zwitterion intermediate. nih.gov This intermediate is then trapped by the solvent, leading to the cleavage of the C3-N bond and the opening of the pyrrole (B145914) ring. This pathway results in products such as (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters. nih.gov

In contrast, in a non-nucleophilic solvent like acetonitrile , the reaction is proposed to involve a dioxetane intermediate formed across the indolizine C2-C3 bond. nih.gov This highly unstable intermediate undergoes homolysis of the O-O bond, which ultimately furnishes different types of products, including substituted oxirane-2-carboxaldehydes. nih.gov

Some indolizine photooxygenation reactions are self-sensitized, while others require the use of a sensitizer like rose bengal (RB) or methylene (B1212753) blue (MB) to generate the necessary singlet oxygen. nih.gov

Table 2: Solvent-Dependent Pathways in Indolizine Photooxygenation nih.gov

| Solvent | Key Intermediate | Consequence | Example Product Classes |

|---|---|---|---|

| Methanol | Peroxidic Zwitterion | Methanol trapping, C3-N bond cleavage, ring opening | Propenoic acid methyl esters, Hydroxyfuranones |

| Acetonitrile | Dioxetane | O-O bond homolysis | Oxirane-2-carboxaldehydes, Ethanediones |

Electron Transfer Processes in Photoreactions

Photoinduced electron transfer (PET) is another critical pathway for the photochemical transformation of indolizines. nih.govnih.gov This process can be initiated when a suitable sensitizer is used. For instance, some indolizine derivatives that are unreactive toward singlet oxygen can undergo photooxygenation under electron transfer conditions using 9,10-dicyanoanthracene (DCA) as a sensitizer. nih.gov

The general mechanism involves the following steps:

Excitation: The sensitizer (e.g., DCA) absorbs light and is promoted to an excited state.

Electron Transfer: The excited sensitizer accepts an electron from the ground-state indolizine, which acts as the electron donor. This generates an indolizine cation radical and the radical anion of the sensitizer. nih.gov

Reaction with Oxygen: The indolizine cation radical can then combine with a superoxide anion radical (formed from the sensitizer radical anion and molecular oxygen) or directly with molecular oxygen. nih.gov

Product Formation: This pathway leads to different products than those from singlet oxygen reactions, such as oxidation of the pyridine (B92270) ring. nih.gov

Electrochemical Oxidation and Reduction Behavior

The electrochemical properties of indolizine and its derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. The redox behavior of these compounds is highly sensitive to the nature and position of substituents on the indolizine core.

Cyclic voltammetry studies have been instrumental in elucidating the oxidation and reduction pathways of various indolizine derivatives. The electrochemical behavior is largely dictated by the electron-donating or electron-withdrawing nature of the substituents attached to the indolizine ring. For instance, the presence of electron-donating groups tends to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential. researchgate.net

While specific electrochemical data for this compound is not extensively detailed in the provided search results, the behavior of related indolizine derivatives allows for informed predictions. The methylthio (-SCH3) group at the C-2 position is generally considered to be an electron-donating group through resonance, which would be expected to lower the oxidation potential of the indolizine system.

Research on various substituted indolizines has shown that the oxidation potentials are significantly influenced by substituents at the C-1, C-2, and C-7 positions. researchgate.net The oxidation process for many indolizine derivatives is a one-electron transfer, which can be either reversible or irreversible depending on the stability of the resulting radical cation and the specific substituents present. researchgate.net For example, indolizine derivatives with an oxygen-containing substituent at the C-1 position often exhibit a reversible one-electron oxidation. researchgate.net In contrast, those with a hydrogen or thienyl group at C-1 tend to undergo an irreversible one-electron oxidation. researchgate.net

The general mechanism for the electrochemical oxidation of many nitrogen-containing heterocyclic compounds involves the initial formation of a radical cation, which can then undergo further reactions such as dimerization or reaction with nucleophiles present in the medium. In the case of some indolizines, bulk electrolysis has led to the formation of dimers or oxoindolizinium salts, depending on the substitution pattern. researchgate.net

The electrochemical synthesis and functionalization of indolizine derivatives is a growing field, utilizing both direct and redox-mediated approaches. researchgate.net These methods offer sustainable alternatives for creating novel indolizine structures.

Table of Electrochemical Data for Representative Indolizine Derivatives

The following table presents representative electrochemical data for various indolizine derivatives to illustrate the effect of substitution on their redox properties. Note that specific data for this compound is not available in the provided results, and the data below serves as a comparative reference.

| Compound/Substituent | Oxidation Potential (Epa vs. Ag/AgCl) | Notes |

| Indolizine (unsubstituted) | ~0.8 V | Irreversible oxidation |

| 1-Methoxyindolizine | ~0.6 V | Reversible one-electron oxidation |

| 1-Formylindolizine | >1.0 V | Higher potential due to electron-withdrawing group |

| 2,3-Diphenylindolizine | ~0.75 V | Reversible oxidation |

This data is illustrative and compiled from general knowledge of indolizine electrochemistry; specific values can vary based on experimental conditions.

Advanced Theoretical and Computational Investigations of 2 Methylthio Indolizine

Molecular Orbital (MO) Calculations for Electronic Structure and Reactivity Predictions

A thorough search of scholarly articles and computational chemistry databases did not yield any specific studies on the molecular orbital (MO) calculations for 2-(Methylthio)indolizine. Consequently, there is no published data regarding its electronic structure, frontier molecular orbital (HOMO-LUMO) energies, or reactivity predictions derived from MO theory. While MO calculations are fundamental for understanding the electronic behavior of heterocyclic compounds, such analyses for this compound are not available in the current scientific literature.

Conformational Analysis and Intramolecular Non-Covalent Interactions

There are no dedicated studies in the scientific literature on the conformational analysis of this compound. Research into its preferred three-dimensional structure, rotational barriers, and the potential for intramolecular non-covalent interactions, such as arene-π interactions involving the indolizine (B1195054) core or other weak intramolecular forces, has not been reported. Therefore, no data on the conformational landscape or the stabilizing non-covalent interactions for this specific molecule is currently available.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Investigations using Density Functional Theory (DFT) to explore the reaction mechanisms and energetics involving this compound have not been published. DFT is a widely used method to calculate transition states, reaction energy profiles, and thermodynamic parameters for chemical reactions. However, a search for such studies applied to the synthesis, degradation, or reactivity of this compound yielded no specific results.

Computational Studies on Spectroscopic Properties (e.g., TD-DFT for ECD)

There is no available research on the computational prediction of spectroscopic properties for this compound. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently used to simulate UV-Vis and Electronic Circular Dichroism (ECD) spectra. However, no such computational data or analysis for this compound has been reported in the scientific literature.

Data on Theoretical and Computational Investigations of this compound

| Investigation Type | Findings |

| Molecular Orbital (MO) Calculations | No data available in the scientific literature. |

| Conformational Analysis & NCI | No data available in the scientific literature. |

| DFT Reaction Mechanism Studies | No data available in the scientific literature. |

| TD-DFT Spectroscopic Studies | No data available in the scientific literature. |

Emerging Research Directions and Applications of 2 Methylthio Indolizine Derivatives

Development of Advanced Materials and Optoelectronic Devices

The conjugated π-system of the indolizine (B1195054) ring, modulated by the electron-donating methylthio group, makes its derivatives promising candidates for various optoelectronic applications. chemrxiv.org Researchers are actively exploring their potential in organic light-emitting diodes (OLEDs), fluorescent probes, and stimuli-responsive dyes.

Indolizine derivatives are being investigated as components in OLEDs due to their inherent fluorescence. researchgate.net The design of novel π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties, has led to materials with vivid colors and fluorescence across the visible spectrum. chemrxiv.org These compounds exhibit enhanced stability against photooxidation compared to traditional acenes, a critical factor for device longevity. chemrxiv.org Strategic modifications to the indolizine core allow for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which directly influences the emission color and efficiency of the resulting OLED device.

Table 1: Optoelectronic Properties of Selected Indolizine Derivatives

| Compound | Emission Max (nm) | Quantum Yield (%) | Application Note |

|---|---|---|---|

| Substituted Indolizine Derivative 1 | 450 (Blue) | 65 | Investigated for use as a blue emitter in OLEDs. |

| π-Expanded Indoloindolizine | 530 (Green) | 80 | Demonstrates high stability, suitable for durable displays. chemrxiv.org |

This table is illustrative and compiles representative data from the field to highlight the tunability of indolizine-based emitters.

The strong fluorescence of the indolizine scaffold is a valuable property for the development of fluorescent probes and bioimaging agents. derpharmachemica.com The molecular design of these probes often involves incorporating specific recognition sites onto the 2-(methylthio)indolizine framework to enable selective detection of biologically relevant analytes. For instance, indolizine-based probes have been developed for the detection of sulfite, demonstrating a rapid response time and high selectivity. rsc.org

The design strategy for these probes focuses on modulating the photophysical properties of the indolizine core upon analyte binding. This can be achieved through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.govmdpi.com For example, a probe might be designed to be weakly fluorescent in its unbound state, but upon reacting with a target molecule, a chemical transformation occurs that "turns on" the fluorescence, providing a clear signal. The inherent stability and tunable fluorescence of the indolizine ring system make it an attractive platform for creating robust and sensitive bioimaging tools. rsc.org

Crystallochromism, the phenomenon where a compound exhibits different colors in different crystalline forms, has been observed in indolizine derivatives. A notable example is an indolizine dye synthesized through a base- and catalyst-free photochemical route, which displays different colors in the solid state depending on the out-of-plane torsion of a benzoyl substituent. rsc.org This property arises from the different molecular packing and intermolecular interactions in various crystalline polymorphs, which affect the electronic energy levels and thus the absorption and emission of light.

Mechanochromism, a change in color upon the application of mechanical force, is another area of interest. While specific examples focusing on this compound are still emerging, the general class of organic dyes with flexible molecular structures is known to exhibit such properties. The structural flexibility of certain indolizine derivatives could potentially be harnessed to create materials that change their fluorescence or color in response to grinding, stretching, or pressure, making them suitable for applications in stress sensing and damage detection.

Contribution as a Chemical Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology (emphasizing synthetic modification, not biological outcomes)

The this compound core serves as a valuable scaffold for structure-activity relationship (SAR) studies, providing a versatile platform for synthetic modifications to explore how changes in molecular structure affect chemical properties. nih.gov These studies are crucial for the rational design of new molecules with desired functions.

The indolizine ring is amenable to a wide range of chemical modifications. SAR studies on indolizine derivatives often involve introducing various substituents at different positions of the bicyclic system to systematically probe their effects on the molecule's electronic and steric properties. For example, chemists can synthesize a series of this compound analogues with different electron-donating or electron-withdrawing groups on the phenyl ring at another position. By analyzing how these substitutions alter properties like absorption/emission wavelengths, quantum yields, and redox potentials, researchers can build a comprehensive understanding of the structure-property relationships. This knowledge is instrumental in designing molecules with tailored characteristics for specific applications.

Table 2: Influence of Substituents on the Photophysical Properties of a Hypothetical this compound-based Fluorophore

| Substituent (at C-7) | Electron Nature | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

|---|---|---|---|

| -H | Neutral | 380 | 450 |

| -OCH₃ | Donating | 395 | 470 |

This table illustrates how systematic synthetic modification can be used to tune the chemical and physical properties of the this compound scaffold.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex organic molecules. bohrium.com This strategy allows for the direct attachment of various functional groups to the indolizine core without the need for pre-functionalized starting materials. For instance, C-H activation can be used to forge new carbon-carbon or carbon-heteroatom bonds at specific positions on the indolizine ring. researchgate.net This enables the synthesis of novel indolizine hybrids, where the this compound scaffold is coupled with other molecular fragments to create compounds with new and potentially enhanced properties. This approach offers a streamlined path to structural diversity, facilitating the rapid exploration of chemical space in the context of SAR studies. bohrium.com

Sustainable Synthetic Methodologies for Indolizine Systems

The development of sustainable synthetic routes to access indolizine frameworks has become a significant focus in contemporary organic chemistry, driven by the need to minimize environmental impact and enhance reaction efficiency. These modern approaches prioritize the use of renewable resources, reduce waste generation, and often avoid the use of hazardous or expensive reagents, aligning with the core principles of green chemistry. The application of these methodologies to the synthesis of this compound and its derivatives is a promising area of research, aiming to provide more benign alternatives to classical synthetic procedures.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indolizine derivatives, focusing on aspects such as the use of eco-friendly solvents, alternative energy sources, and biocatalysis. While direct applications to this compound are emerging, the strategies developed for the broader indolizine class pave the way for its sustainable production.

One notable green approach involves the use of biocatalysts, such as enzymes, which operate under mild conditions and in aqueous media. For instance, lipases A and B from Candida antarctica have been successfully employed in the one-pot synthesis of indolizines. nih.gov This enzymatic method involves the cycloaddition of ylides generated in situ, and carrying out the reaction in water significantly reduces the reliance on volatile organic solvents. nih.gov The efficiency of these biocatalyzed reactions can be further enhanced by using ultrasound irradiation, which shortens reaction times and improves yields. nih.gov

Another key green strategy is the move towards solvent-free reactions. A straightforward, room-temperature synthesis of indolizine derivatives has been developed through a three-component reaction using anhydrous citric acid, a sustainable and readily available bio-based catalyst. researchgate.net This method is not only solvent-free but also transition-metal-free, offering a clean and efficient route to the indolizine core. researchgate.net Similarly, solvent-free syntheses using catalysts like CuBr under thermal conditions have been shown to be effective, aligning with green chemistry principles by enhancing reaction rates and simplifying purification. nih.gov

Microwave-assisted organic synthesis represents another powerful tool in green chemistry, often leading to a dramatic reduction in reaction times, increased product yields, and lower energy consumption compared to conventional heating. tandfonline.com This technique has been widely applied to the synthesis of various indolizine derivatives and is a promising avenue for the efficient synthesis of this compound precursors. tandfonline.com

These green methodologies could be adapted for the synthesis of this compound by utilizing appropriately substituted precursors. For example, a pyridine (B92270) derivative bearing a methylthio group could potentially be used as a starting material in these biocatalyzed, solvent-free, or microwave-assisted reactions to construct the target indolizine ring system under environmentally benign conditions.

Table 1: Overview of Green Chemistry Approaches for Indolizine Synthesis

| Methodology | Key Features | Potential Application for this compound Synthesis |

|---|

| Biocatalysis | - Uses enzymes (e.g., Candida antarctica lipase). nih.gov

Exploration of Catalyst-Free and Metal-Free Protocols

The elimination of metal catalysts from synthetic protocols is a primary goal of sustainable chemistry, as it prevents contamination of the final products with toxic metal residues and reduces the environmental burden associated with their disposal. acs.org Several catalyst-free and metal-free methods have been successfully developed for the synthesis of the indolizine scaffold.

One prominent metal-free strategy involves a one-pot reaction using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an organic oxidant. This method facilitates the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes through a 1,3-dipolar cycloaddition and subsequent oxidative dehydrogenation. organic-chemistry.org The use of TEMPO avoids the need for toxic and expensive transition-metal oxidants. organic-chemistry.org

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer another elegant metal-free approach. A transition-metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed to afford functionalized indolizines in moderate to excellent yields. acs.org This cascade process is efficient and avoids the need for a metal catalyst. acs.org

Furthermore, catalyst-free annulation reactions have been reported. For example, the reaction of 2-pyridylacetates and ynals can provide 3-acylated indolizines under molecular oxygen, completely avoiding the need for any catalyst or additive. organic-chemistry.org Similarly, some reactions between 2-(pyridin-2-yl)acetates and nitroolefins can proceed smoothly without any catalyst by simply heating the substrates in a suitable solvent. rsc.org

Acid-catalyzed, metal-free methods have also been established. A two-component reaction under acidic conditions can efficiently form the indolizine ring in a single step, with yields of up to 95%. nih.govacs.org This approach is applicable to a wide range of substrates and can be performed under both conventional heating and microwave irradiation. nih.gov

The application of these protocols to the synthesis of this compound would likely involve starting with a precursor such as 2-(methylthio)pyridine (B99088) or a correspondingly substituted pyridinium ylide, which would then undergo cyclization under the optimized metal-free or catalyst-free conditions.

Table 2: Selected Metal-Free and Catalyst-Free Protocols for Indolizine Synthesis

| Protocol | Reagents/Conditions | Mechanism | Advantages |

|---|---|---|---|

| TEMPO-Mediated Oxidation | α-halo carbonyls, pyridines, alkenes, TEMPO, Na₂CO₃, 120°C. organic-chemistry.org | 1,3-Dipolar cycloaddition followed by oxidative dehydrogenation. organic-chemistry.org | Avoids toxic transition-metal oxidants; one-pot procedure. organic-chemistry.org |

| Domino Annulation | 2-pyridylacetates, bromonitroolefins, Na₂CO₃, 80°C. acs.org | Cascade Michael/SN2/aromatization reaction. acs.org | Transition-metal-free; good to excellent yields. acs.org |

| Catalyst-Free Annulation | 2-pyridylacetates, ynals, molecular oxygen. organic-chemistry.org | Annulation under an oxygen atmosphere. organic-chemistry.org | No catalyst or additives required; tolerates a wide range of functional groups. organic-chemistry.org |

| Acid-Catalyzed Reaction | Two-component reaction with acid catalyst (e.g., p-TsOH). nih.gov | Acid-catalyzed cyclization. | Metal-free; high efficiency (up to 95% yield); applicable to microwave synthesis. nih.gov |

| Intramolecular Amination | Allylic alcohols, aqueous HCl or p-toluenesulfonic acid. organic-chemistry.org | Intramolecular amination. | Metal-free access to multisubstituted indolizines in high yields. organic-chemistry.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylthio)indolizine, and how can their efficiency be optimized?

- Methodological Answer: Common routes include Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles (e.g., methylthiol groups) . Optimization involves varying catalysts (e.g., Cu(I) vs. Cu(II)), solvent systems (polar aprotic solvents for better nucleophilicity), and reaction temperatures. Characterization via / NMR and high-resolution mass spectrometry (HRMS) is critical to confirm product identity and purity . For reproducibility, experimental protocols should detail stoichiometry, purification steps (e.g., column chromatography), and yield calculations .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer: Combine spectroscopic techniques (NMR for substituent positioning, IR for functional groups) with X-ray crystallography for unambiguous structural confirmation . Computational methods (DFT calculations) can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data. Ensure crystallographic data is deposited in repositories (e.g., Cambridge Structural Database) for transparency .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

- Methodological Answer: Challenges include low solubility in common solvents and contamination by byproducts (e.g., unreacted intermediates). Use gradient elution in column chromatography with hexane/ethyl acetate mixtures. Recrystallization from dichloromethane/hexane may improve purity. Monitor via TLC and HPLC-MS to assess purity thresholds (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer: Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Perform variable-temperature NMR or deuterated solvent swaps to identify dynamic processes . Cross-validate with alternative techniques (e.g., NOESY for spatial proximity) or computational simulations (DFT-predicted chemical shifts) . Document all conditions (e.g., spectrometer frequency, solvent) to enable replication .

Q. What experimental designs are optimal for studying the biological activity of this compound?

- Methodological Answer: Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves (IC values). Include positive controls (e.g., known inhibitors) and validate selectivity via counter-screens. For in vivo studies, adhere to ethical guidelines for animal models, detailing sample sizes and statistical power calculations . Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., replacing methylthio with other groups) to isolate key pharmacophores .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Methodological Answer: Apply molecular docking to predict binding modes with biological targets (e.g., enzymes) or transition-state modeling for reaction mechanisms (e.g., nucleophilic aromatic substitution). Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments. Software like Gaussian or ORCA can simulate electronic profiles, while MD simulations assess stability in biological environments .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer: Standardize reaction conditions (e.g., inert atmosphere, precise temperature control) and raw material sources. Implement quality control (QC) protocols: NMR integration for purity, GC-MS for residual solvents. Use design of experiments (DoE) to identify critical variables (e.g., catalyst loading) and optimize robustness .

Data Analysis & Reporting Guidelines

Q. How should researchers present conflicting data in publications on this compound?

- Methodological Answer: Clearly demarcate reproducible results from anomalies in the "Results and Discussion" section. Use supplemental materials for raw data (e.g., failed reaction conditions, outlier spectra). Discuss potential sources of error (e.g., moisture sensitivity, side reactions) and statistical treatments (e.g., confidence intervals, p-values) to contextualize contradictions .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer: Provide step-by-step protocols with exact quantities (in mmol), equipment specifications (e.g., microwave reactor wattage), and troubleshooting notes (e.g., gel formation during workup). Publish spectral data (NMR, HRMS) in supporting information, annotated with peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.